

# Application Notes and Protocols for Brilaroxazine Administration in Dizocilpine-Induced Models

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## Compound of Interest

Compound Name: *Brilaroxazine*

Cat. No.: *B8230428*

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## Introduction

**Brilaroxazine** (formerly RP5063) is an investigational atypical antipsychotic characterized as a multimodal dopamine and serotonin modulator. It exhibits partial agonist activity at dopamine D2, D3, and D4 receptors, as well as serotonin 5-HT1A and 5-HT2A receptors. Additionally, it acts as an antagonist at serotonin 5-HT2B and 5-HT7 receptors.[1][2][3] This unique pharmacological profile suggests its potential in treating neuropsychiatric disorders like schizophrenia by stabilizing dopamine and serotonin neurotransmission.[4][5]

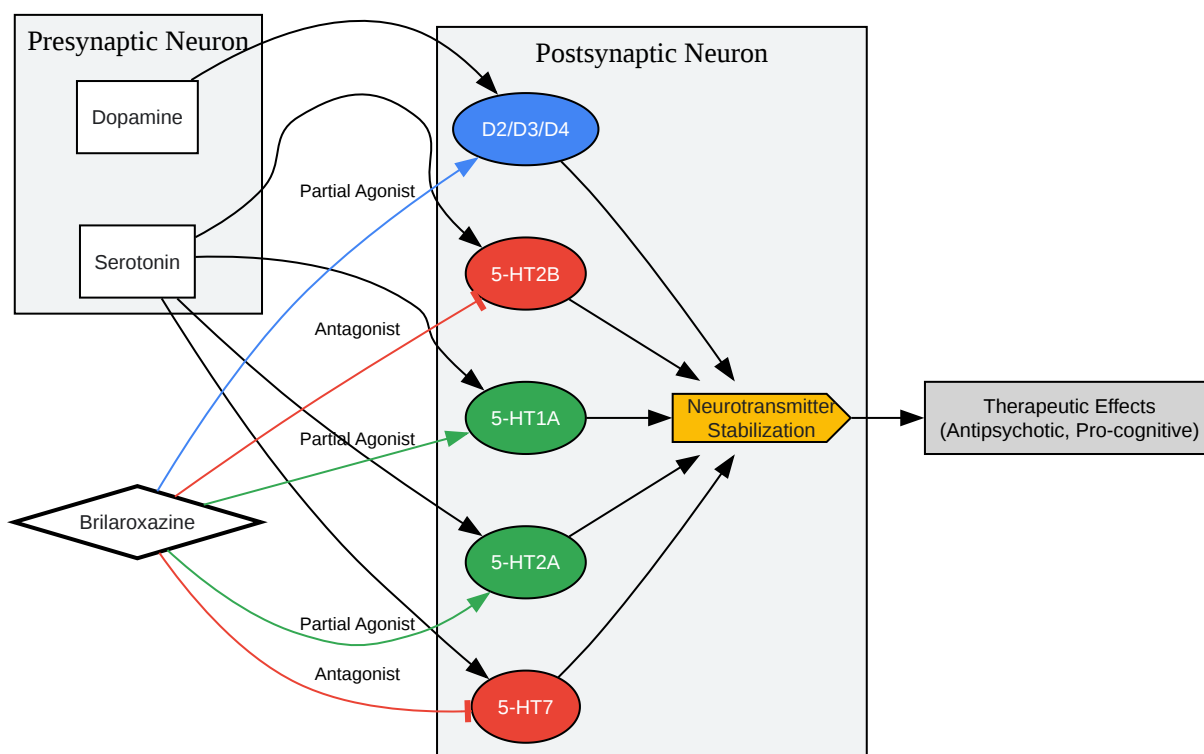
The dizocilpine (MK-801)-induced model is a widely used preclinical paradigm to evaluate the efficacy of potential antipsychotic agents. Dizocilpine is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that induces a range of behavioral abnormalities in rodents, including hyperlocomotion, stereotypy, and deficits in sensorimotor gating (measured by prepulse inhibition). These behaviors are considered analogous to the positive symptoms and cognitive deficits observed in schizophrenia. Therefore, the reversal of dizocilpine-induced effects is a key indicator of a compound's potential antipsychotic activity.

These application notes provide detailed protocols for administering **brilaroxazine** in dizocilpine-induced models in rodents, based on published preclinical data. The accompanying

data summarizes the expected outcomes and provides a framework for designing and interpreting similar efficacy studies.

## Signaling Pathway of Brilaroxazine

The mechanism of action of **brilaroxazine** involves the modulation of multiple dopamine and serotonin receptor signaling pathways. As a partial agonist, it can act as either a functional agonist or antagonist depending on the endogenous levels of dopamine and serotonin, thereby stabilizing these neurotransmitter systems. Its antagonist activity at other serotonin receptors further contributes to its therapeutic potential.



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**Brilaroxazine's** multimodal action on dopamine and serotonin receptors.

## Experimental Protocols

The following protocols are synthesized from established methodologies for dizocilpine-induced behavioral models and specific data from **brilaroxazine** preclinical studies.

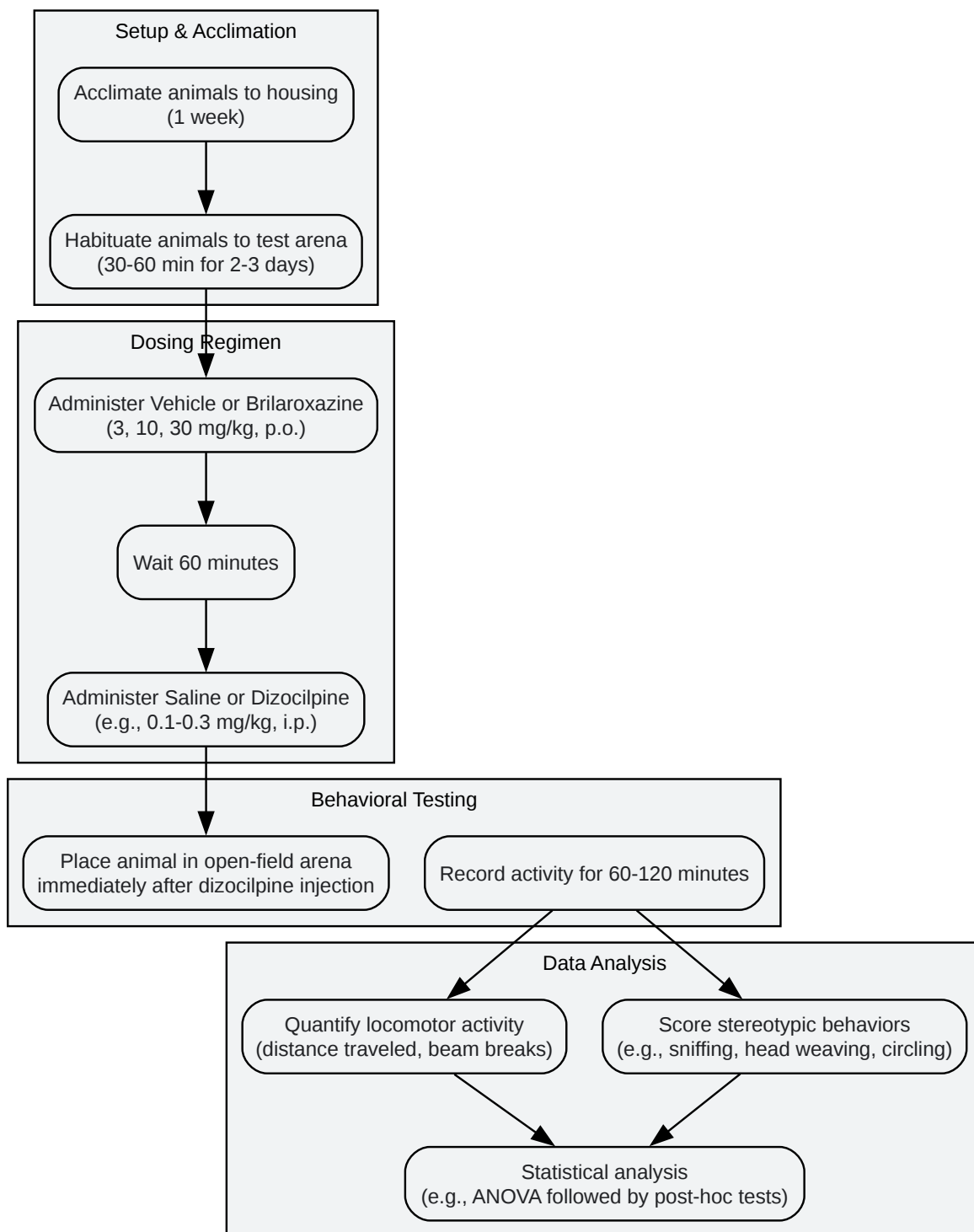
### Dizocilpine-Induced Hyperlocomotion and Stereotypy

This protocol assesses the ability of **brilaroxazine** to reverse dizocilpine-induced increases in locomotor activity and stereotypic behaviors, which are models for the positive symptoms of schizophrenia.

#### Materials:

- Animals: Male Sprague-Dawley rats (200-250g) or C57BL/6 mice (20-25g).
- Test Compound: **Brilaroxazine** (suspended in a suitable vehicle, e.g., 0.5% methylcellulose).
- Inducing Agent: Dizocilpine (MK-801) maleate (dissolved in 0.9% saline).
- Apparatus: Open-field arenas equipped with automated infrared beam detection systems or video-tracking software.
- Administration: Oral gavage (p.o.) needles for **brilaroxazine**, intraperitoneal (i.p.) injection supplies for dizocilpine.

#### Experimental Workflow:



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Workflow for dizocilpine-induced hyperlocomotion and stereotypy assay.

#### Procedure:

- **Acclimation:** Acclimate animals to the housing facility for at least one week before the experiment.
- **Habituation:** Habituate the animals to the testing arenas for 30-60 minutes daily for 2-3 days prior to the test day to reduce novelty-induced activity.
- **Dosing:**
  - On the test day, administer the vehicle or **brilaroxazine** orally (p.o.) at doses of 3, 10, or 30 mg/kg.
  - After 60 minutes, administer dizocilpine intraperitoneally (i.p.) at a dose known to induce robust hyperlocomotion (e.g., 0.1-0.3 mg/kg). Control groups should receive vehicle + saline or vehicle + dizocilpine.
- **Behavioral Recording:** Immediately after the dizocilpine injection, place the animal in the open-field arena and record activity for 60 to 120 minutes.
- **Data Analysis:**
  - **Locomotion:** Quantify total distance traveled, horizontal activity, and vertical activity (rearing) using the automated system.
  - **Stereotypy:** Manually score stereotypic behaviors at regular intervals (e.g., every 5 minutes) using a rating scale, or use automated software capable of identifying these behaviors.
  - **Statistics:** Analyze the data using ANOVA to determine the main effects of treatment, followed by post-hoc tests (e.g., Dunnett's or Tukey's) to compare **brilaroxazine**-treated groups to the dizocilpine control group.

## Prepulse Inhibition (PPI) of Acoustic Startle

This protocol measures sensorimotor gating, a process that is deficient in individuals with schizophrenia. Antipsychotics are expected to reverse the deficits in PPI caused by dizocilpine.

#### Materials:

- Animals: Male Sprague-Dawley rats (250-300g) or Wistar rats.
- Test Compound: **Brilaroxazine** and vehicle.
- Inducing Agent: Dizocilpine (MK-801) maleate and saline.
- Apparatus: Startle response chambers (e.g., SR-LAB) consisting of a sound-attenuating chamber, a loudspeaker for background noise and acoustic stimuli, and a sensor to detect the whole-body startle response.
- Administration: Supplies for p.o. and i.p. injections.

#### Procedure:

- Dosing: Administer vehicle or **brilaroxazine** (p.o.), followed 60 minutes later by saline or dizocilpine (i.p.).
- Acclimation to Chamber: 10-20 minutes after the dizocilpine injection, place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
- Test Session: The session consists of multiple trial types presented in a pseudorandom order:
  - Pulse-alone trials: A strong startling stimulus (e.g., 120 dB, 40 ms duration).
  - Prepulse-pulse trials: A weak, non-startling prepulse (e.g., 73, 79, or 85 dB; 20 ms duration) presented 100 ms before the startling pulse.
  - No-stimulus trials: Background noise only, to measure baseline movement.
- Data Analysis:
  - The startle amplitude is measured for each trial.

- PPI is calculated as a percentage for each prepulse intensity: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100
- Statistical analysis (ANOVA) is used to assess the effects of **brilaroxazine** on the dizocilpine-induced reduction in %PPI.

## Data Presentation

The following tables summarize the quantitative data on the efficacy of **brilaroxazine** in reversing dizocilpine-induced behaviors in rodents, as reported in preclinical studies.

Table 1: Effect of **Brilaroxazine** on Dizocilpine-Induced Locomotor Activity

Treatment Group	Dose (mg/kg)	Spontaneous Locomotion (% Decrease vs. Dizocilpine Control)	Induced Locomotion (% Decrease vs. Dizocilpine Control)
Brilaroxazine	3	15%	25%
Brilaroxazine	10	40%***	49%
Brilaroxazine	30	30%	47%
Olanzapine (comparator)	6	60%	-

\*p<0.05, \*\*p<0.01, \*\*\*p<0.001 vs. dizocilpine-induced vehicle control group.

Table 2: Effect of **Brilaroxazine** on Dizocilpine-Induced Stereotypy

Treatment Group	Dose (mg/kg)	Stereotypy (% Decrease vs. Dizocilpine Control)
Brilaroxazine	3	Not Significant
Brilaroxazine	10	51%
Brilaroxazine	30	58%

\*\*\* $p < 0.001$  vs. dizocilpine-induced vehicle control group.

Table 3: Effect of **Brilaroxazine** on Dizocilpine-Induced Prepulse Inhibition (PPI) Deficits

Treatment Group	Dose (mg/kg)	Outcome
Brilaroxazine	3, 10, 30	Significantly and dose-dependently increased PPI response scores compared to dizocilpine-induced controls ( $p < 0.001$ at all doses for each intensity level).

## Conclusion

The dizocilpine-induced model in rodents is a valuable tool for assessing the potential antipsychotic efficacy of novel compounds. The protocols outlined provide a standardized methodology for evaluating the ability of **brilaroxazine** to mitigate behaviors relevant to psychosis. The presented data indicate that **brilaroxazine** effectively reverses dizocilpine-induced hyperlocomotion, stereotypy, and sensorimotor gating deficits, supporting its development as a treatment for schizophrenia. Researchers utilizing these models should ensure proper habituation and control for potential confounding factors to generate robust and reproducible data.

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